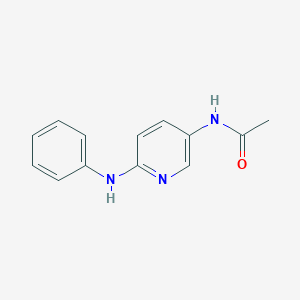

N-(6-anilinopyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-anilinopyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10(17)15-12-7-8-13(14-9-12)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWQDQRTBJAOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-anilinopyridin-3-yl)acetamide typically involves the reaction of 2,6-diaminopyridine with acetyl chloride. The process is carried out in a solvent such as dioxane, and the reaction mixture is cooled to 0°C before the addition of acetyl chloride. The mixture is then stirred at room temperature overnight to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(6-anilinopyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and aniline rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(6-anilinopyridin-3-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-anilinopyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acetamide Derivatives

N-(p-Tolyl)acetamide Derivatives (Thiazolidinone-Quinoline Hybrids)

Compounds such as 2-(2,4-Dioxo-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (8a) and N-(p-tolyl)-2-(5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)acetamide (12a) highlight the role of p-tolyl (para-methylphenyl) substituents. The thiazolidinone and quinoline moieties contribute to biological activity, such as anti-inflammatory or anticancer effects, though specific data for N-(6-anilinopyridin-3-yl)acetamide remain speculative .

Meta-Substituted Trichloro-Acetamides

N-(3-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH₃C₆H₄NH-CO-CCl₃) demonstrate how meta-substitution alters solid-state geometry. Electron-withdrawing groups (e.g., Cl, NO₂) at the meta position reduce symmetry, leading to diverse crystal packing modes. In contrast, the anilino group in this compound is electron-donating, which may result in distinct intermolecular interactions (e.g., hydrogen bonding vs. halogen bonding) and solubility profiles .

Halogenated Pyridine Acetamides

Derivatives like N-(2-hydroxy-5-iodopyridin-3-yl)acetamide and N-(6-allyl-2-chloropyridin-3-yl)pivalamide showcase the impact of halogenation and hydroxylation. The chloro and allyl groups in the latter improve reactivity in substitution reactions. This compound lacks halogens but may exhibit comparable hydrogen-bonding capacity via the anilino NH group .

Heterocyclic Framework Comparisons

Pyridazinone Acetamides

Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as Formyl Peptide Receptor (FPR) agonists. The pyridazinone ring’s electron-deficient nature enhances receptor binding affinity. In contrast, the pyridine ring in this compound is less polarized, suggesting divergent pharmacological targets. However, both scaffolds share acetamide-linked aryl groups, which are critical for modulating receptor specificity .

Benzothiazole Acetamides

Patent-derived compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide feature a benzothiazole core, which is bulkier and more lipophilic than pyridine. The trifluoromethyl group enhances metabolic stability, a trait absent in this compound. Such structural differences may influence bioavailability and target engagement in therapeutic contexts .

Anticancer and Anti-Inflammatory Potential

Pyrrole alkaloid acetamides (e.g., N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide) from Fusarium incarnatum exhibit antitumor and antioxidant activities. The anilino-pyridine scaffold in this compound may similarly interact with cellular redox pathways, though its efficacy would depend on substituent positioning and electronic effects .

Receptor Agonism

Pyridazinone acetamides () activate FPR2, triggering calcium mobilization in neutrophils. The absence of a pyridazinone ring in this compound suggests different receptor interactions, though the acetamide linkage remains a common pharmacophore for ligand-receptor binding .

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Acetamide Derivatives

Table 2. Heterocyclic Core Comparisons

Q & A

Basic: What are the standard synthetic routes for N-(6-anilinopyridin-3-yl)acetamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyridine core. Key steps may include:

- Amination : Introduction of the anilino group at the pyridine’s 6-position via Buchwald-Hartwig coupling .

- Acetylation : Reaction of the 3-amino group with acetyl chloride under basic conditions .

Yield optimization strategies:- Use of Pd-based catalysts with optimized ligand systems for amination (e.g., XPhos ligand, 1.5 mol% loading).

- Temperature control (60–80°C) during acetylation to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Advanced: How can researchers resolve contradictions in biological activity data observed across different enzyme inhibition assays for this compound?

Answer:

Contradictions may arise from assay conditions (e.g., pH, cofactors) or target isoforms. Methodological approaches include:

- Comparative kinetic analyses : Measure values under standardized conditions (e.g., ATP concentration for kinases) .

- Structural modeling : Perform molecular dynamics simulations to assess binding mode variations across isoforms .

- Orthogonal assays : Validate inhibition using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

- / NMR : Confirm regiochemistry of substituents (e.g., pyridine C-6 anilino vs. C-2 by NOESY correlations) .

- IR spectroscopy : Identify amide C=O stretch (~1650 cm) and pyridine ring vibrations (~1600 cm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] at m/z calculated for ) .

Advanced: What experimental strategies validate the proposed binding mode of this compound to kinase targets identified in computational docking studies?

Answer:

- X-ray crystallography : Co-crystallize the compound with the kinase domain to resolve binding interactions (e.g., hydrogen bonds with hinge region residues) .

- Alanine scanning mutagenesis : Replace key binding-site residues (e.g., Glu91 in PKA) to assess affinity changes .

- Competitive displacement assays : Use fluorescent probes (e.g., ATP-competitive Tracer 236) to quantify binding occupancy .

Basic: What purification methods ensure high purity (>95%) of this compound for biological testing?

Answer:

- Flash chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) .

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product .

- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) for final purity assessment .

Advanced: How do structural modifications at the pyridine ring's 2-position affect the compound’s pharmacokinetic profile while maintaining target affinity?

Answer:

- Electron-withdrawing groups (e.g., -NO) at C-2 increase metabolic stability but may reduce solubility .

- LogP optimization : Introduce polar substituents (e.g., -OH) to balance membrane permeability and aqueous solubility .

- In vitro ADME assays : Measure microsomal stability and CYP450 inhibition to guide SAR (structure-activity relationship) .

Basic: What stability tests should be conducted to determine appropriate storage conditions for this compound?

Answer:

- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .

- Light sensitivity : Perform photostability tests under ICH Q1B guidelines (e.g., 1.2 million lux hours) .

- Solution stability : Assess in DMSO or PBS at -20°C vs. 4°C to prevent freeze-thaw degradation .

Advanced: What orthogonal assay approaches confirm the compound’s mechanism of action when initial cellular proliferation data conflicts with kinase inhibition profiles?

Answer:

- Biochemical vs. phenotypic assays : Compare kinase inhibition (IC) with antiproliferative effects (e.g., MTT assay ).

- CRISPR knockouts : Silence putative targets to confirm on-mechanism activity .

- Phosphoproteomics : Profile downstream signaling changes (e.g., ERK phosphorylation) .

Basic: How does the electronic configuration of the anilino substituent influence the compound’s reactivity in subsequent derivatization reactions?

Answer:

- Electron-donating groups (e.g., -OCH) increase nucleophilicity, enhancing reactivity in alkylation or acylation .

- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., SAr at the pyridine ring) .

- DFT calculations : Predict charge distribution at the anilino nitrogen to guide synthetic routes .

Advanced: What quantitative structure-activity relationship (QSAR) models best predict the biological activity of novel analogs while addressing solubility limitations?

Answer:

- 3D-QSAR with CoMFA/CoMSIA : Incorporate solvation parameters (e.g., PSA, LogS) to model solubility-activity trade-offs .

- Machine learning : Train models on datasets combining inhibition data (e.g., pIC) and solubility metrics .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for analogs with modified solubilizing groups (e.g., PEG linkers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.